molecular formula C19H27N5O5 B1678771 ニフェカラント CAS No. 130636-43-0

ニフェカラント

カタログ番号 B1678771
CAS番号: 130636-43-0
分子量: 405.4 g/mol
InChIキー: OEBPANQZQGQPHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Nifekalant has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

作用機序

Nifekalant exerts its effects by blocking potassium channels in cardiac cells . Specifically, it inhibits the rapid component of the delayed rectifier potassium current (I_Kr), which prolongs the repolarization phase of the cardiac action potential . This action extends the refractory period of myocardial cells, thereby preventing abnormal electrical activity that can lead to arrhythmias .

Similar Compounds:

    Amiodarone: Another class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias.

    Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.

    Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the I_Kr current.

Uniqueness of Nifekalant: Nifekalant is unique in its selective inhibition of the I_Kr current without affecting other ion channels . This selectivity reduces the risk of adverse effects associated with broader-spectrum antiarrhythmic agents. Additionally, nifekalant’s rapid onset of action and short half-life make it suitable for acute management of arrhythmias .

生化学分析

Biochemical Properties

Nifekalant increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . Besides the rapid component of the delayed rectifier K+ current, Nifekalant also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current . Nifekalant has no effect on Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .

Cellular Effects

Nifekalant’s primary cellular effect is to prevent ventricular tachycardia/ventricular fibrillation . It achieves this by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . The main measurable drug effect is QT interval prolongation .

Molecular Mechanism

The molecular mechanism of Nifekalant involves blocking various types of K+ currents in cardiac myocytes . This blockade increases the duration of the action potential and the effective refractory period, which can prevent the occurrence of ventricular tachycardia and ventricular fibrillation .

Temporal Effects in Laboratory Settings

It is known that Nifekalant has an early onset (mean 11 min) and offset (1.5 h) of an antiarrhythmic effect .

Dosage Effects in Animal Models

Higher doses of Nifekalant induced ventricular arrhythmia in 3 out of 4 animals .

Metabolic Pathways

It is known that Nifekalant does not affect Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .

Transport and Distribution

The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was found to be 8.27 L and 45.6 L, respectively .

Subcellular Localization

It is known that Nifekalant acts on the K+ channels located in the cell membrane of cardiac myocytes .

化学反応の分析

Types of Reactions: Nifekalant undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activity and stability.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents such as halogens or alkylating agents under specific temperature and pH conditions.

Major Products: The primary products formed from these reactions include various derivatives of nifekalant that retain its antiarrhythmic properties while potentially offering improved pharmacokinetic profiles.

特性

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBPANQZQGQPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046495
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130636-43-0
Record name Nifekalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130636-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifekalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifekalant
Reactant of Route 2
Reactant of Route 2
Nifekalant
Reactant of Route 3
Reactant of Route 3
Nifekalant
Reactant of Route 4
Reactant of Route 4
Nifekalant
Reactant of Route 5
Reactant of Route 5
Nifekalant
Reactant of Route 6
Reactant of Route 6
Nifekalant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。